molecular formula C24H16I2N2O2 B12452352 4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide

4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide

Cat. No.: B12452352
M. Wt: 618.2 g/mol
InChI Key: TXSISHNRTZAXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide is a complex organic compound that features a benzamide core linked to a naphthalene ring and a diiodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide typically involves a multi-step process:

    Formation of the Schiff Base: The initial step involves the condensation of 2-hydroxy-3,5-diiodobenzaldehyde with an amine, such as naphthalen-1-ylamine, under acidic conditions to form the Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization reactions to form the desired benzamide structure. This step may involve the use of catalysts and specific reaction conditions to ensure the correct formation of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The diiodophenyl group can undergo halogen substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogen substitution can be achieved using nucleophiles like sodium iodide (NaI) or potassium fluoride (KF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imine group would yield an amine.

Scientific Research Applications

4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide
  • 4-{[(E)-(2-hydroxy-3,5-dimethoxyphenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide

Uniqueness

4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide is unique due to the presence of the diiodophenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where halogenated compounds are advantageous.

Properties

Molecular Formula

C24H16I2N2O2

Molecular Weight

618.2 g/mol

IUPAC Name

4-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C24H16I2N2O2/c25-18-12-17(23(29)21(26)13-18)14-27-19-10-8-16(9-11-19)24(30)28-22-7-3-5-15-4-1-2-6-20(15)22/h1-14,29H,(H,28,30)

InChI Key

TXSISHNRTZAXPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)I)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.